Rel-(1r,5s,6r)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid
Description
Rel-(1r,5s,6r)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid is a bicyclic organic compound featuring a 3-azabicyclo[3.2.1]octane core modified with an 8-oxa (oxygen) atom, a tert-butoxycarbonyl (Boc) protective group, and a carboxylic acid substituent. Its molecular formula is C₁₂H₁₉NO₅, with a molecular weight of 257.28 g/mol (CAS: 1290627-57-4) . The Boc group serves to protect the secondary amine, enhancing stability during synthetic processes. This compound is typically used as an intermediate in pharmaceutical research, particularly in the development of protease inhibitors or other bioactive molecules requiring rigid bicyclic scaffolds .
Properties
Molecular Formula |
C12H19NO5 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(1R,5S,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-5-7-4-8(10(14)15)9(6-13)17-7/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m1/s1 |
InChI Key |
HZNSXHWBKZWPAT-IWSPIJDZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@H]([C@@H](C1)O2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C(C1)O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is critical for stabilizing the amine during subsequent reactions. A representative procedure involves:
-
Dissolving nortropinone hydrochloride in dichloromethane with triethylamine (3 equivalents).
-
Adding Boc anhydride (1.05 equivalents) dropwise at 0°C and stirring for 3 hours .
-
Purifying the product via silica gel chromatography (ethyl acetate/hexane = 1:5) to isolate tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate in 94.5% yield .
This method’s success hinges on maintaining low temperatures to minimize side reactions, a principle applicable to protecting the 3-aza group in the target compound.
Functionalization of the Ketone Group
The ketone at position 3 in N-Boc-nortropinone serves as a key site for further modification. One approach involves enol triflation to generate a reactive intermediate for cross-coupling:
-
Treating N-Boc-nortropinone with lithium bis(trimethylsilyl)amide (LDA) in tetrahydrofuran (THF) at -78°C to form the enolate.
-
Adding N-phenylbis(trifluoromethanesulfonimide) to introduce the triflate group, yielding tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate .
-
Isolating the product via column chromatography (10–35% ethyl acetate/hexane) with yields ranging from 78% to 92% .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Enolate formation | LDA, THF, -78°C | – |
| Triflation | N-phenylbis(trifluoromethanesulfonimide), THF | 78–92% |
This triflate intermediate could undergo carbonylation or cyanide displacement to introduce a carboxylic acid precursor. For instance, palladium-catalyzed carbonylation with carbon monoxide and methanol would generate an ester, which could be hydrolyzed to the carboxylic acid under basic conditions.
Oxidation Strategies for Carboxylic Acid Formation
Direct oxidation of the ketone to a carboxylic acid is challenging but feasible via Baeyer-Villiger oxidation followed by hydrolysis. Alternatively, the triflate intermediate could participate in a Sonogashira coupling with a protected acetylene-carboxylic acid, followed by deprotection. However, these steps require validation through further experimentation.
Chirality Control and Stereochemical Considerations
The rel-(1r,5s,6r) configuration necessitates asymmetric synthesis or resolution techniques. For example:
-
Using chiral auxiliaries during cyclization to enforce the desired stereochemistry.
-
Enzymatic resolution of racemic intermediates, as demonstrated in the synthesis of related oxazolidine derivatives .
Purification and Characterization
Final purification often employs silica gel chromatography with gradients of ethyl acetate in hexane. For instance, tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate is purified using 10% ethyl acetate/hexane, yielding a colorless oil . Nuclear magnetic resonance (NMR) and mass spectrometry are critical for confirming structural integrity.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Rel-(1R,5S,6R)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid is a bicyclic compound featuring an azabicyclic framework and an oxo group. The compound has a molecular weight of approximately 257.28 g/mol and the molecular formula C12H19NO5 . It includes a tert-butoxycarbonyl (Boc) protecting group, commonly used to protect amines and alcohols in organic synthesis.
Potential Applications
This compound has potential applications in various fields, and the versatility of its functional groups allows for modifications to enhance its applicability:
- Pharmaceutical Research: This compound can be a building block in synthesizing pharmaceutical drugs.
- Agrochemical Research: It can also be used in the creation of new agrochemicals.
- Materials Science: The compound may be incorporated into novel materials.
Structural Similarity
Several compounds share structural similarities with this compound:
- 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (Smaller bicyclic structure)
- 8-Oxa-bicyclo[4.2.0]octane derivatives (Different bicyclic framework)
- 4-Azabicyclo[2.2.2]octane derivatives (Contains nitrogen in a different position)
Mechanism of Action
The mechanism of action of (1R,5S,6R)-3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups and stereochemistry allow it to bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and structurally related bicyclic derivatives:
Key Findings from Comparative Analysis:
Structural Variations: The bicyclo[3.2.1]octane core in the target compound provides a larger, more rigid scaffold compared to smaller systems like bicyclo[3.1.0]hexane . Compounds with bicyclo[4.2.0]octane (e.g., CAS 2177266-42-9) exhibit expanded ring systems, which may influence binding affinity in drug-receptor interactions .
Stereochemical Impact :
- The rel-(1R,5S,6R) configuration of the target compound distinguishes it from the rel-(1R,5S,6S) diastereomer (), which could lead to divergent pharmacological profiles due to spatial orientation differences .
Functional Group Roles :
- The Boc group is a common protective strategy across these compounds, enhancing amine stability during synthesis. Its removal under acidic conditions is critical for generating active intermediates .
- Carboxylic acid substituents (as in the target compound) enable further functionalization, such as amide coupling, whereas ester derivatives (e.g., ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) are more reactive toward nucleophiles .
Synthetic Utility :
- The target compound’s synthesis likely follows routes similar to , where tert-butyl carbamates are introduced via nucleophilic substitution or reductive amination . Yields for such reactions typically range from 50–70%, depending on steric hindrance .
Safety and Handling :
- While safety data for the target compound are unspecified, analogs like rel-(1R,5S,6r)-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid require storage at 2–8°C, suggesting sensitivity to moisture or thermal degradation .
Research Implications and Gaps
- Pharmacological Potential: Bicyclo[3.2.1]octane derivatives are understudied compared to bicyclo[2.2.2] systems (e.g., ), which are prevalent in neuraminidase inhibitors. Further studies on the target compound’s bioactivity are warranted .
- Data Limitations : Ecological and toxicological profiles for most compounds (e.g., ) remain uncharacterized, highlighting a need for comprehensive safety assessments .
Biological Activity
Rel-(1R,5S,6R)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid is a bicyclic compound notable for its unique azabicyclic structure and potential biological activities. This article explores its synthesis, biological activity, and potential applications based on current research findings.
- Molecular Formula : C12H19NO5
- Molecular Weight : Approximately 257.29 g/mol
- CAS Number : 1290627-57-4
Synthesis Overview
The synthesis of this compound involves multiple steps starting from readily available precursors. Key reagents include:
- Strong Bases : Sodium hydride
- Solvents : Tetrahydrofuran (THF)
- Protecting Groups : tert-butoxycarbonyl (Boc)
The synthetic pathway typically includes reactions such as Diels-Alder cycloadditions and nucleophilic substitutions under controlled conditions to ensure high purity and yield .
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Bicyclic compounds can interfere with cancer cell proliferation through apoptosis induction.
Case Studies and Findings
- Antimicrobial Effects :
- Cytotoxicity Against Cancer Cells :
- Neuroprotective Effects :
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | Structure | Antimicrobial |
| 8-Oxa-bicyclo[4.2.0]octane derivatives | Structure | Anticancer |
| 4-Azabicyclo[2.2.2]octane derivatives | Structure | Neuroprotective |
Future Directions
Further studies are warranted to explore the full spectrum of biological activities associated with this compound. Specific areas of interest include:
- Mechanistic Studies : Understanding the molecular pathways affected by this compound.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing this bicyclic scaffold, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The synthesis typically involves cyclization of linear precursors (e.g., amino acids or protected amines) under controlled conditions. For example, tert-butoxycarbonyl (Boc) protection is critical to preserve stereochemistry during ring closure. Catalysts like chiral auxiliaries or transition-metal complexes (e.g., Pd or Ru) enhance enantioselectivity .
- Reaction Optimization : Temperature (-20°C to 80°C) and solvent polarity (e.g., THF vs. DCM) significantly affect reaction rates and stereoselectivity. High-dielectric solvents stabilize transition states, favoring specific diastereomers .
Q. How can researchers optimize purification methods to achieve high enantiomeric excess (ee) in the final product?
- Chromatographic Techniques : Use chiral stationary phases (CSPs) in HPLC or SFC. For instance, polysaccharide-based columns (Chiralpak® AD-H) resolve enantiomers with >99% ee .
- Crystallization Strategies : Diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) improves ee. Solvent mixtures (ethanol/water) enhance crystal lattice discrimination .
Q. What spectroscopic techniques are most effective for confirming stereochemistry and functional group integrity?
- NMR Spectroscopy : - and -NMR coupling constants (e.g., ) verify bicyclic ring conformation. NOESY correlations confirm spatial proximity of protons in the rigid scaffold .
- X-ray Crystallography : Absolute configuration determination via single-crystal diffraction resolves ambiguities in stereochemical assignments .
Advanced Research Questions
Q. How can computational chemistry be integrated into designing novel derivatives of this scaffold?
- Reaction Pathway Prediction : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity in functionalization (e.g., Boc deprotection or oxa-ring modifications) .
- Docking Studies : Molecular dynamics simulations assess binding affinities of derivatives to biological targets (e.g., neurotransmitter receptors), guiding structural optimization .
Q. What strategies resolve contradictions in biological activity data across synthetic batches?
- Batch Analysis : Compare HPLC purity profiles and -NMR (if fluorinated analogs exist) to detect trace impurities affecting bioactivity .
- Metabolic Stability Assays : Incubate compounds with liver microsomes to identify metabolites that may interfere with activity readouts .
Q. What challenges arise in scaling up enantioselective syntheses while maintaining stereochemical fidelity?
- Catalyst Loading : Reduce precious metal catalyst use via flow chemistry (e.g., packed-bed reactors), ensuring consistent enantioselectivity at multi-gram scales .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, minimizing deviations in stereochemical outcomes .
Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
